molecular formula C15H18ClNOS B2827908 (7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone CAS No. 1797896-72-0

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone

Cat. No. B2827908
M. Wt: 295.83
InChI Key: ZGTWOAAGPWLTTQ-UHFFFAOYSA-N
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Description

The compound “(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone” is a complex organic molecule. It contains a thiazepane ring, which is a seven-membered ring with one sulfur and one nitrogen atom. Attached to this ring is a 2-chlorophenyl group and a cyclopropyl group linked through a methanone functional group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazepane ring, the 2-chlorophenyl group, and the cyclopropyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the methanone group could potentially undergo reactions with nucleophiles, and the chlorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar methanone group could influence its solubility in polar solvents, for example .

Scientific Research Applications

Synthesis and Potential Biomedical Applications

  • The efficient synthesis of aryloxyphenyl cyclopropyl methanones, including compounds similar to "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone," has been reported, demonstrating a new class of anti-mycobacterial agents. These compounds exhibit significant in vitro activity against M. tuberculosis H37Rv, including multidrug-resistant (MDR) strains, highlighting their potential as novel therapeutics for tuberculosis (TB) (Dwivedi et al., 2005).

  • Another study focused on the reactivity of sulfur- and oxygen-containing nucleophiles with similar methanone compounds. It presented a methodology for the functionalization of 2-acyl-benzo[b]thiophene derivatives, which could be useful in the development of novel chemical entities with potential pharmaceutical applications (Pouzet et al., 1998).

  • The synthesis and antiviral activity of 5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides were investigated, originating from similar chemical frameworks. This study underscores the potential of these compounds in creating effective antiviral agents, which could be extended to compounds like "(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone" (Chen et al., 2010).

  • Research on the synthesis, spectral characterization, DFT, and docking studies of related thiazole and thiophene compounds provides insights into their structural and electronic properties. These studies are crucial for understanding the interaction mechanisms with biological targets, offering a foundation for developing new drugs based on these chemical backbones (Shahana & Yardily, 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment. Without specific data, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future directions for research on this compound could include exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNOS/c16-13-4-2-1-3-12(13)14-7-8-17(9-10-19-14)15(18)11-5-6-11/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTWOAAGPWLTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)(cyclopropyl)methanone

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